

# Introduction: The Significance of 1H-imidazol-1-ylmethanol in Modern Chemistry

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## Compound of Interest

Compound Name: *1H-imidazol-1-ylmethanol*

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The imidazole ring is a cornerstone of medicinal chemistry, integral to the structure of numerous biologically active compounds, from the essential amino acid histidine to a wide array of synthetic drugs.<sup>[1][2][3]</sup> Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.<sup>[2]</sup> Within this important class of heterocycles, **1H-imidazol-1-ylmethanol** (C<sub>4</sub>H<sub>6</sub>N<sub>2</sub>O) emerges as a molecule of significant interest. It serves as a key synthetic precursor, particularly for the generation of N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis.<sup>[4][5]</sup>

Furthermore, the N-hydroxymethyl functionality introduces a reactive handle that has been explored in the context of prodrug design.<sup>[6][7]</sup> The reversible nature of this group allows for the potential modification of a parent drug's physicochemical properties, such as aqueous solubility, to enhance its pharmacokinetic profile.<sup>[7]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of **1H-imidazol-1-ylmethanol**, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile molecule.

## Molecular Structure and Core Physicochemical Properties

**1H-imidazol-1-ylmethanol** is a white solid at room temperature.<sup>[4]</sup> Its structure, featuring a methanol group attached to the N1 position of the imidazole ring, confers upon it a unique

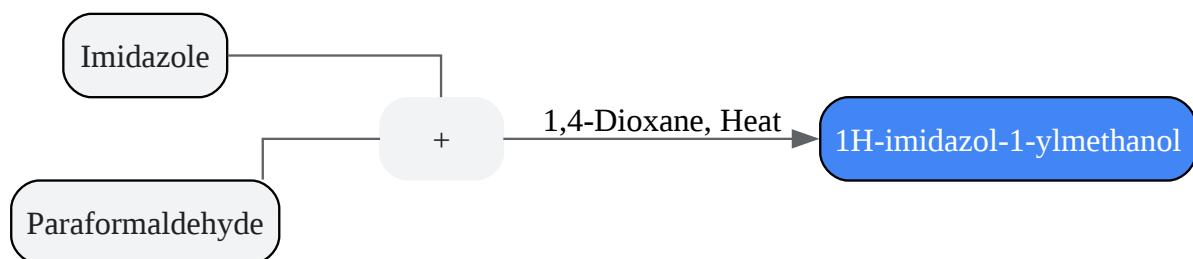
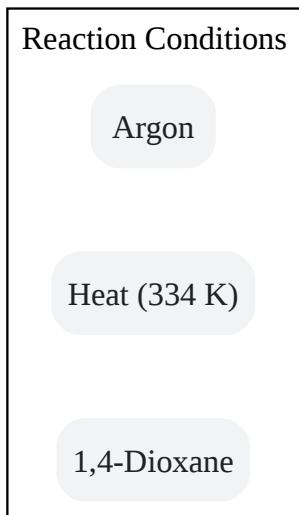
combination of polarity and reactivity. This substitution precludes the N-H tautomerism seen in unsubstituted imidazole, fixing the position of the substituents. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the N3 atom of the imidazole ring), a feature that governs its solid-state architecture and influences its solubility characteristics.<sup>[4]</sup>

A summary of its key physicochemical properties is presented in the table below.

Property	Value / Data	Source
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O	<a href="#">[2]</a>
Molecular Weight	98.10 g/mol	<a href="#">[2]</a>
CAS Number	51505-76-1	<a href="#">[2]</a>
Appearance	White moist solid	<a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	328–330 K (55-57 °C)	<a href="#">[8]</a>
XLogP3 (Computed)	-0.6	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	<a href="#">[2]</a>
Topological Polar Surface Area	38.1 Å <sup>2</sup>	<a href="#">[2]</a>
pKa (Predicted)	~6.5-7.5 (for the imidazolium ion)	N/A
Aqueous Solubility	High (predicted)	N/A

## Synthesis and Structural Elucidation

The synthesis of **1H-imidazol-1-ylmethanol** is readily achieved through the reaction of imidazole with paraformaldehyde in 1,4-dioxane.<sup>[4][5]</sup> This reaction is typically performed under an inert atmosphere and involves heating the mixture to ensure the depolymerization of paraformaldehyde and subsequent reaction with the imidazole ring.



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Caption: Synthetic workflow for **1H-imidazol-1-ylmethanol**.

## Spectroscopic Characterization

The identity and purity of synthesized **1H-imidazol-1-ylmethanol** are confirmed through standard spectroscopic techniques.

- **<sup>1</sup>H NMR** (400 MHz, CDCl<sub>3</sub>,  $\delta$  in ppm): 7.34 (s, 1H), 7.08 (s, 1H), 6.93 (s, 1H), 5.40 (s, 2H).<sup>[4]</sup>   
<sup>[5]</sup> The singlet at 5.40 ppm corresponds to the methylene protons of the hydroxymethyl group, while the other three singlets are characteristic of the imidazole ring protons.
- **FT-IR (ATR,  $\nu$  in cm<sup>-1</sup>)**: 3135 (m), 3109 (m), 2811 (m), 1509 (s), 1214 (s), 1062 (s), 723 (s).<sup>[8]</sup>   
<sup>[8]</sup> The broad bands in the 3100 cm<sup>-1</sup> region are indicative of O-H and C-H stretching vibrations.

The crystal structure of **1H-imidazol-1-ylmethanol** has been determined by X-ray diffraction. [4][8] It crystallizes in the monoclinic  $P2_1/n$  space group with three unique molecules in the asymmetric unit.[4] These molecules are interconnected via O—H $\cdots$ N hydrogen bonds in a head-to-tail fashion, forming three-membered macrocycles.[4][8]

## Experimental Protocols for Physicochemical Characterization

For novel compounds or when precise, context-specific data is required, experimental determination of physicochemical properties is paramount. The following sections detail robust protocols for characterizing **1H-imidazol-1-ylmethanol**.

### Determination of Acid Dissociation Constant (pKa)

The pKa of the conjugate acid of **1H-imidazol-1-ylmethanol** (the imidazolium ion) is a critical parameter that influences its ionization state at different physiological pH values. A potentiometric titration is a reliable method for its determination.

Protocol:

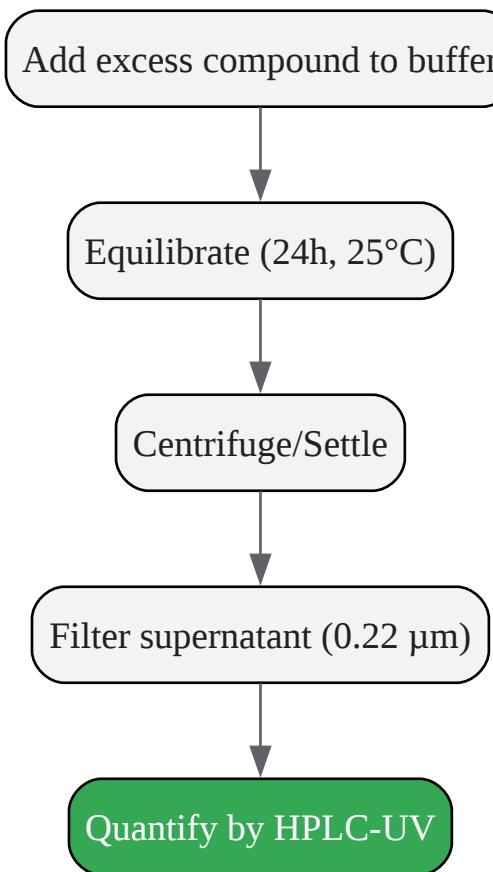
- Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of **1H-imidazol-1-ylmethanol** and dissolve it in 50 mL of 0.1 M KCl solution to maintain a constant ionic strength.
- Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and use a magnetic stirrer for continuous mixing.
- Titration: Add standardized 0.1 M HCl solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.
- Data Acquisition: Record the pH value after each addition of the titrant, ensuring the reading has stabilized.
- Data Analysis: Plot the pH as a function of the volume of HCl added. The pKa is determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

## Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a key determinant of a drug candidate's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[\[8\]](#)[\[9\]](#)

Protocol:

- Sample Preparation: Add an excess amount of **1H-imidazol-1-ylmethanol** to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
- Sample Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.
- Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration of **1H-imidazol-1-ylmethanol** using a validated HPLC-UV method against a standard curve.



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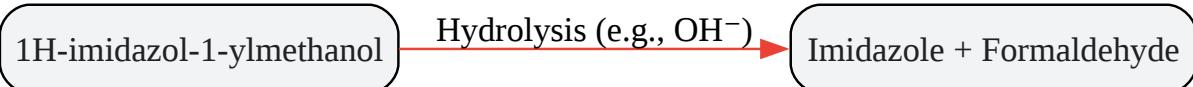
Caption: Workflow for solubility determination via the shake-flask method.

## Chemical Stability Profile

The stability of **1H-imidazol-1-ylmethanol** is a critical consideration, particularly given its potential use as a prodrug moiety. The N-hydroxymethyl group can be susceptible to hydrolysis, especially under basic conditions, which would release the parent imidazole and formaldehyde.

## Potential Degradation Pathway

The primary degradation pathway is expected to be a base-catalyzed hydrolysis, as observed with similar compounds like N-(hydroxymethyl)phthalimide.[10]



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Caption: Potential hydrolytic degradation of **1H-imidazol-1-ylmethanol**.

## Forced Degradation Study Protocol

To systematically evaluate the stability of **1H-imidazol-1-ylmethanol**, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Protocol:

- Stock Solution Preparation: Prepare a stock solution of **1H-imidazol-1-ylmethanol** in a suitable solvent (e.g., acetonitrile or methanol).
- Stress Conditions:
  - Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C.
  - Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
  - Oxidative Degradation: Treat the stock solution with 3% H<sub>2</sub>O<sub>2</sub> at room temperature.
  - Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80 °C).
  - Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).
- Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Sample Quenching: Neutralize the acidic and basic samples.
- Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile) with UV detection to separate the parent compound from any degradation products.

## Relevance in Drug Development and Medicinal Chemistry

**1H-imidazol-1-ylmethanol** is not only a precursor for catalysis but also holds relevance in drug development. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11][12] The introduction of a hydroxymethyl group at the N1 position offers a strategic point for modification.

## Role as a Prodrug Moiety

N-hydroxymethyl derivatives of nitrogen heterocycles have been investigated as potential prodrugs.[6][7] This strategy aims to improve the physicochemical properties of a parent drug, such as its aqueous solubility and dissolution rate.[7] The N-hydroxymethyl group can be enzymatically or chemically cleaved in vivo to release the active parent drug.[6] For a parent drug containing an imidazole N-H group with poor solubility, conversion to its N-hydroxymethyl derivative could provide a transiently more soluble form, potentially improving oral bioavailability.

## Conclusion

**1H-imidazol-1-ylmethanol** is a multifaceted molecule with well-defined structural and spectroscopic properties. While some of its physicochemical characteristics, such as pKa and aqueous solubility, require experimental determination for specific applications, established protocols are available to obtain this critical data. Its role as a synthetic precursor for N-heterocyclic carbenes and its potential application as a prodrug moiety underscore its importance in both catalysis and medicinal chemistry. This guide provides a foundational understanding for researchers and developers working with this versatile imidazole derivative.

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